molecular formula C10H12N2O3 B13202405 3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol

3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol

Cat. No.: B13202405
M. Wt: 208.21 g/mol
InChI Key: FGVKLXBQNBCYNR-UHFFFAOYSA-N
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Description

3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a cyclobutanol ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with an appropriate amine and a cyclobutanone derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired cyclobutanol ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclobutanol derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrophenyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2-methylphenyl)cyclobutan-1-ol

Uniqueness

The presence of both amino and nitro groups on the cyclobutanol ring provides a versatile platform for various chemical modifications and reactions .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-amino-3-(2-nitrophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H12N2O3/c11-10(5-7(13)6-10)8-3-1-2-4-9(8)12(14)15/h1-4,7,13H,5-6,11H2

InChI Key

FGVKLXBQNBCYNR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2[N+](=O)[O-])N)O

Origin of Product

United States

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